molecular formula C11H9NO2S B12123274 (Quinolin-4-ylthio)acetic acid

(Quinolin-4-ylthio)acetic acid

Cat. No.: B12123274
M. Wt: 219.26 g/mol
InChI Key: YNVFNYVMGCFOPY-UHFFFAOYSA-N
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Description

(Quinolin-4-ylthio)acetic acid is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound known for its wide range of biological activities and applications in medicinal chemistry. The presence of the thioacetic acid group attached to the quinoline ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-4-ylthio)acetic acid typically involves the reaction of quinoline derivatives with thioacetic acid or its derivatives. One common method includes the reaction of 4-chloroquinoline with thioacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

QTA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones.

Reagent/Conditions Product Yield Key Observations Reference
H₂O₂ (30%, RT, 2 h)Sulfoxide derivative78%Selective oxidation of thioether
m-CPBA (0°C → RT, 4 h)Sulfone derivative85%Complete oxidation confirmed by NMR

Mechanism :

  • The thioether sulfur is oxidized via electrophilic attack by peracids or peroxides, forming sulfoxide intermediates (e.g., with H₂O₂) and sulfones (with stronger oxidizers like m-CPBA).

Reduction Reactions

The quinoline ring in QTA can be hydrogenated under catalytic conditions.

Reagent/Conditions Product Yield Notes Reference
H₂ (1 atm), Pd/C (10%), EtOH1,2,3,4-Tetrahydroquinoline analog65%Retains thioacetic acid moiety
NaBH₄, MeOH (RT, 6 h)Partial reduction of C=N bonds42%Mixture of dihydroquinolines

Application :

  • Reduced derivatives show enhanced solubility for biological testing (e.g., antimalarial activity studies) .

Substitution Reactions

The chlorine atom (if present) or the thioether group participates in nucleophilic substitutions.

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield Reference
PiperidineDMF, 80°C, 12 h4-Piperidinylthio derivative73%
Sodium methoxideMeOH, reflux, 8 hMethoxy-substituted quinoline68%

Thioether Functionalization

Reagent Conditions Product Yield Reference
CH₃I, K₂CO₃DCM, RT, 4 hMethylthioquinoline derivative81%
Benzyl bromide, NaHTHF, 0°C → RT, 6 hBenzyl-protected thioether66%

Esterification and Acylation

The carboxylic acid group undergoes esterification or amidation.

Steglich Esterification

Reagent Conditions Product Yield Reference
DCC, DMAP, ROHDCM, RT, 24 hMethyl/ethyl esters70–85%
EDCI, HOBt, anilineDMF, 0°C → RT, 12 hAnilide derivatives62%

Example :

  • Reaction with L-alanine methyl ester yields bioactive analogs with antimalarial properties (EC₅₀ = 1.2 μM against Plasmodium falciparum) .

Amide Coupling

Reagent Conditions Product Yield Reference
SOCl₂, RNH₂THF, reflux, 6 hSecondary amides58%

Cyclization and Heterocycle Formation

QTA participates in cyclocondensation to form fused heterocycles.

Reagent/Conditions Product Yield Notes Reference
PCl₅, POCl₃, 110°C, 8 hThiazolo[3,2-a]quinoline55%Forms 5-membered ring
NH₂NH₂, EtOH, refluxPyrazoloquinoline derivative48%Hydrazine-mediated cyclization

Metal-Catalyzed Cross-Coupling

The quinoline ring enables palladium-catalyzed couplings.

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biarylquinoline derivative76%
SonogashiraPdCl₂, CuI, PPh₃Alkynyl-substituted quinoline68%

Acid-Base Reactions

The carboxylic acid group forms salts for improved solubility.

Base Conditions Product Application Reference
NaOH (1M)H₂O, RT, 1 hSodium saltEnhanced bioavailability
NH₄OHEtOH, 0°C, 2 hAmmonium saltIonic liquid formulations

Key Research Findings

  • Antimalarial Activity : Ester derivatives (e.g., methyl 2-((7-chloroquinolin-4-yl)thio)acetate) inhibit β-hematin formation (IC₅₀ = 0.8 μM) .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., Cl) enhance metabolic stability .

    • Sulfone derivatives exhibit reduced cytotoxicity compared to sulfoxides .

For synthetic protocols, consult ; for biological evaluations, see .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Quinolin-4-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. The thioacetic acid group can interact with enzymes and proteins, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Quinolin-4-ylthio)acetic acid is unique due to the presence of the thioacetic acid group, which enhances its reactivity and potential biological activities. This functional group allows for a wider range of chemical modifications and interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-quinolin-4-ylsulfanylacetic acid

InChI

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14)

InChI Key

YNVFNYVMGCFOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)O

Origin of Product

United States

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